molecular formula C19H18ClN3O4S B2668754 methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1251550-20-5

methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No. B2668754
CAS RN: 1251550-20-5
M. Wt: 419.88
InChI Key: AMFLGDWCJCUSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
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Scientific Research Applications

Antihyperglycemic Agents

Research has identified pyrazole derivatives as potent antihyperglycemic agents, showing significant reductions in plasma glucose levels in diabetic models without blocking intestinal glucose absorption. This suggests a mechanism involving selective inhibition of renal tubular glucose reabsorption, indicating a novel class of antihyperglycemic agents (Kees et al., 1996).

Catalytic Applications in Organic Synthesis

Pyrazole derivatives have been used as catalysts in the synthesis of various organic compounds, showcasing their potential in green chemistry. For example, they catalyze the synthesis of coumarin-3-carboxylic acid and cinnamic acid derivatives under mild and solvent-free conditions, demonstrating efficiency and environmental friendliness (Zolfigol et al., 2015).

Structural and Theoretical Investigations

Structural and theoretical investigations of pyrazole derivatives, including studies of their crystal structures and theoretical calculations, contribute to a deeper understanding of their chemical properties. This research aids in the design of new compounds with desired biological or physical properties (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have shown effectiveness as corrosion inhibitors for metals in acidic solutions. Their ability to form protective films on metal surfaces makes them valuable for industrial applications in preventing material degradation (Yadav et al., 2015).

Antimicrobial Agents

The synthesis of pyrazole derivatives has led to compounds with broad-spectrum antimicrobial activities. Their potential as antimicrobial agents makes them candidates for pharmaceutical development (Bhat et al., 2016).

properties

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-22(15-9-4-3-5-10-15)28(25,26)18-16(19(24)27-2)13-23(21-18)12-14-8-6-7-11-17(14)20/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFLGDWCJCUSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate

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